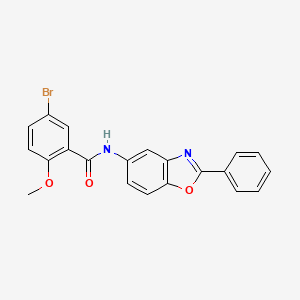![molecular formula C20H34N2O B6063902 6-[(1-benzyl-4-piperidinyl)amino]-2-methyl-2-heptanol](/img/structure/B6063902.png)
6-[(1-benzyl-4-piperidinyl)amino]-2-methyl-2-heptanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(1-benzyl-4-piperidinyl)amino]-2-methyl-2-heptanol, also known as JB-93182, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. This compound belongs to the class of compounds known as beta-adrenergic receptor blockers, which are commonly used in the treatment of cardiovascular diseases. In
Mechanism of Action
6-[(1-benzyl-4-piperidinyl)amino]-2-methyl-2-heptanol works by blocking the beta-adrenergic receptors in the body. These receptors are responsible for regulating the heart rate, blood pressure, and other physiological functions. By blocking these receptors, this compound can reduce the workload on the heart and lower blood pressure. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective and anti-tumor effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including:
1. Reduction in heart rate and blood pressure
2. Inhibition of tumor cell growth
3. Neuroprotective effects
4. Anti-inflammatory and antioxidant properties
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-[(1-benzyl-4-piperidinyl)amino]-2-methyl-2-heptanol in lab experiments is its specificity for beta-adrenergic receptors. This makes it a useful tool for studying the role of these receptors in various physiological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several areas where further research on 6-[(1-benzyl-4-piperidinyl)amino]-2-methyl-2-heptanol is warranted. Some of the future directions for this compound include:
1. Investigating its potential use in the treatment of cardiovascular diseases such as hypertension and heart failure.
2. Studying its anti-tumor properties and exploring its potential as a cancer treatment.
3. Investigating its neuroprotective effects and potential use in the treatment of neurological disorders such as Parkinson's disease.
4. Further exploring its anti-inflammatory and antioxidant properties and their potential therapeutic applications.
In conclusion, this compound is a promising compound with potential therapeutic applications in cardiovascular diseases, cancer, and neurological disorders. Its mechanism of action involves blocking beta-adrenergic receptors and it has been shown to have a number of biochemical and physiological effects. While there are some limitations to its use in lab experiments, further research on this compound is warranted to explore its potential in various therapeutic applications.
Synthesis Methods
The synthesis of 6-[(1-benzyl-4-piperidinyl)amino]-2-methyl-2-heptanol involves the reaction of 1-benzyl-4-piperidone with 2-methyl-2-heptanol in the presence of a reducing agent such as sodium borohydride. The reaction yields the desired compound as a white crystalline solid with a melting point of 194-196°C.
Scientific Research Applications
6-[(1-benzyl-4-piperidinyl)amino]-2-methyl-2-heptanol has been studied extensively for its potential therapeutic applications. Some of the areas where this compound has shown promise include:
1. Cardiovascular diseases: this compound has been shown to be an effective beta-adrenergic receptor blocker, which makes it a potential candidate for the treatment of cardiovascular diseases such as hypertension and heart failure.
2. Cancer: Studies have shown that this compound has anti-tumor properties and can inhibit the growth of cancer cells in vitro.
3. Neurological disorders: this compound has been shown to have neuroprotective effects and can potentially be used in the treatment of neurological disorders such as Parkinson's disease.
properties
IUPAC Name |
6-[(1-benzylpiperidin-4-yl)amino]-2-methylheptan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O/c1-17(8-7-13-20(2,3)23)21-19-11-14-22(15-12-19)16-18-9-5-4-6-10-18/h4-6,9-10,17,19,21,23H,7-8,11-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXPYFBSTADPHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)NC1CCN(CC1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{6-[4-(3-chlorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6063819.png)
![6-(benzyloxy)-1-cyclohexyl-4-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-1,4-diazepan-2-one](/img/structure/B6063825.png)
![1-[4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-pyrimidinyl]-3-phenyl-3-pyrrolidinol](/img/structure/B6063834.png)
![4-[(4-chlorobenzyl)oxy]-3-methoxybenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone](/img/structure/B6063837.png)
![5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10-one](/img/structure/B6063840.png)
![N-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B6063847.png)

![3-{[cyclohexyl(methyl)amino]methyl}-1-(2,3-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6063861.png)
![2-[4-(4-methoxy-2,5-dimethylbenzyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B6063865.png)
![N-{[(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B6063883.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-5,7-dimethoxy-4-methylquinoline](/img/structure/B6063885.png)

![N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B6063913.png)
![N-(2-{3-[(4-chlorobenzyl)oxy]-2-quinoxalinyl}phenyl)acetamide](/img/structure/B6063917.png)